

The Inactive Enantiomer (-)-SHIN1: A Crucial Tool for Validating Stereospecific SHMT Inhibition

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Compound of Interest

Compound Name: (-)-SHIN1

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A Comparative Guide for Researchers in Oncology and Metabolic Pathways

Serine Hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism, has emerged as a significant target in cancer therapy due to its central role in nucleotide synthesis and amino acid homeostasis. The development of potent and specific SHMT inhibitors is a promising avenue for novel anticancer therapeutics. Among these, SHIN1 has been identified as a powerful dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. [1][2] Crucially, SHIN1 is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (+)-SHIN1 and **(-)-SHIN1**. This guide provides a detailed comparison of these enantiomers and other SHMT inhibitors, highlighting the use of the biologically inactive **(-)-SHIN1** to unequivocally demonstrate the stereospecificity of SHMT inhibition.

Quantitative Comparison of SHMT Inhibitors

The efficacy of a targeted inhibitor is defined by its potency and selectivity. In the case of chiral molecules, the stereochemistry can dramatically influence biological activity. As the data below illustrates, (+)-SHIN1 is a highly potent inhibitor of both SHMT isoforms, while its enantiomer, **(-)-SHIN1**, is essentially inactive. [1][3] This stark difference underscores the specific three-dimensional interaction required for effective inhibition of the SHMT active site.

Inhibitor	Target(s)	SHMT1 IC50	SHMT2 IC50	Notes
(+)-SHIN1	SHMT1/SHMT2	5 nM[2][3][4][5]	13 nM[2][3][4][5]	Potent, dual inhibitor. The biologically active enantiomer.
(-)-SHIN1	SHMT1/SHMT2	Inactive[3]	Inactive[3]	Inactive enantiomer; serves as a negative control to demonstrate stereospecificity. [1][3]
Pemetrexed	Folate Pathway Enzymes	K _i of 19.1 μM	-	Weak SHMT inhibitor; also targets other enzymes in the folate pathway. [6]
Lometrexol	Folate Pathway Enzymes	IC50 of ~100 μM	K _i of 20 μM	Classic antifolate with modest activity against SHMT.[6]
SHMT-IN-2	SHMT1/SHMT2	13 nM	66 nM	A stereospecific inhibitor with sensitivity for B-cell lymphomas. [7]
SHIN2	SHMT1/SHMT2	-	-	An in vivo active analog of SHIN1. [6][8]

Cellular Activity of SHIN1 Enantiomers

In vitro enzymatic assays are critical, but cellular activity provides a more physiologically relevant measure of a compound's efficacy. The following table demonstrates the potent anti-proliferative effect of (+)-SHIN1 in the HCT-116 colon cancer cell line, while **(-)-SHIN1** shows no significant activity even at high concentrations.^{[1][3]} This confirms that the stereospecificity observed in enzymatic assays translates to a cellular context.

Compound	Cell Line	Growth Inhibition IC50	Notes
(+)-SHIN1	HCT-116	870 nM ^{[1][3]}	Efficacy is primarily attributed to the inhibition of mitochondrial SHMT2. ^[1]
(-)-SHIN1	HCT-116	No significant effect up to 30 µM ^{[1][3]}	Demonstrates the lack of cellular activity of the inactive enantiomer.
(+)-SHIN1	HCT-116 (SHMT2 knockout)	~10-50 nM ^{[1][3][9]}	Increased potency reveals potent inhibition of the remaining cytosolic SHMT1 isoform.

Experimental Protocols

To aid researchers in their evaluation of SHMT inhibitors, detailed protocols for key experiments are provided below.

SHMT Enzyme Inhibition Assay

This assay determines the in vitro inhibitory activity of a compound against purified SHMT enzymes.

Reagents and Materials:

- Purified recombinant human SHMT1 and SHMT2 enzymes
- L-serine
- Tetrahydrofolate (THF)
- Pyridoxal-5'-phosphate (PLP)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)
- Test inhibitors (e.g., (+)-SHIN1, **(-)-SHIN1**) dissolved in DMSO
- Coupled enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
- NADP+
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP+.
- Add the test inhibitor at various concentrations to the wells of the microplate. A vehicle control (DMSO) should be included.
- Initiate the reaction by adding the SHMT enzyme and the coupled enzyme MTHFD.
- Monitor the increase in absorbance at 340 nm over time. This corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.[3]
- Calculate the initial reaction velocities from the linear phase of the progress curves.
- Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Growth Inhibition Assay (e.g., MTT Assay)

This assay assesses the anti-proliferative effects of SHMT inhibitors on cancer cell lines.

Reagents and Materials:

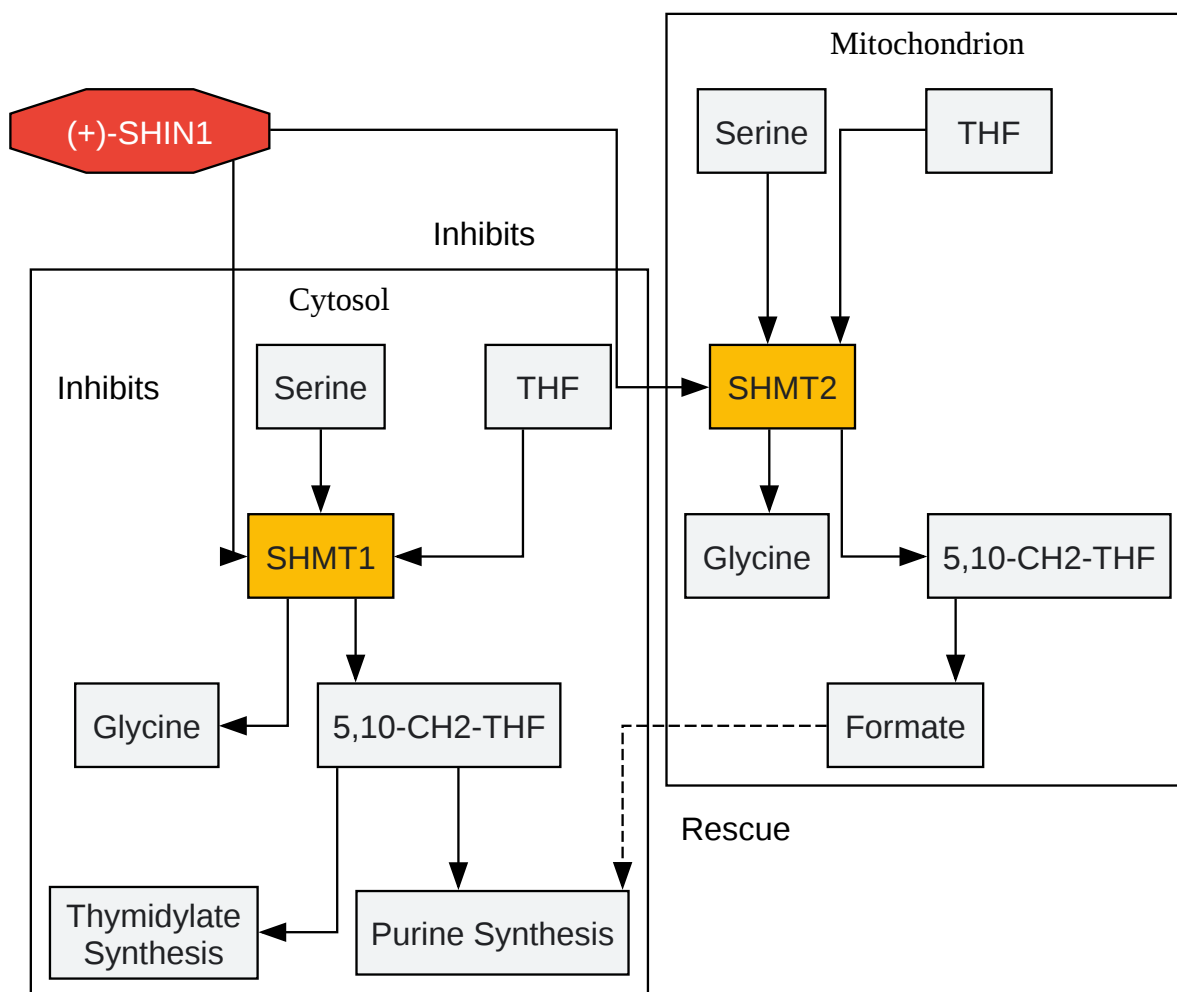
- Cancer cell line of interest (e.g., HCT-116)
- Complete cell culture medium
- 96-well cell culture plates
- Test inhibitors (e.g., (+)-SHIN1, **(-)-SHIN1**)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a detergent-based solution)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Replace the medium with fresh medium containing various concentrations of the test inhibitors. Include a vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[\[3\]](#)

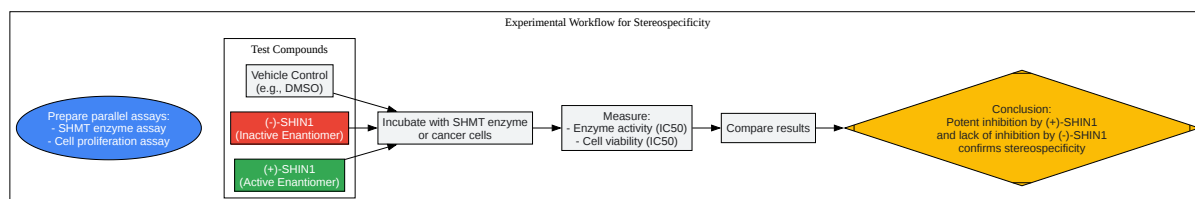
Visualizing the Role of (-)-SHIN1 in Confirming Stereospecificity

The following diagrams illustrate the one-carbon metabolism pathway, the experimental workflow for determining stereospecificity, and the logical framework for how (-)-SHIN1 validates the targeted action of (+)-SHIN1.



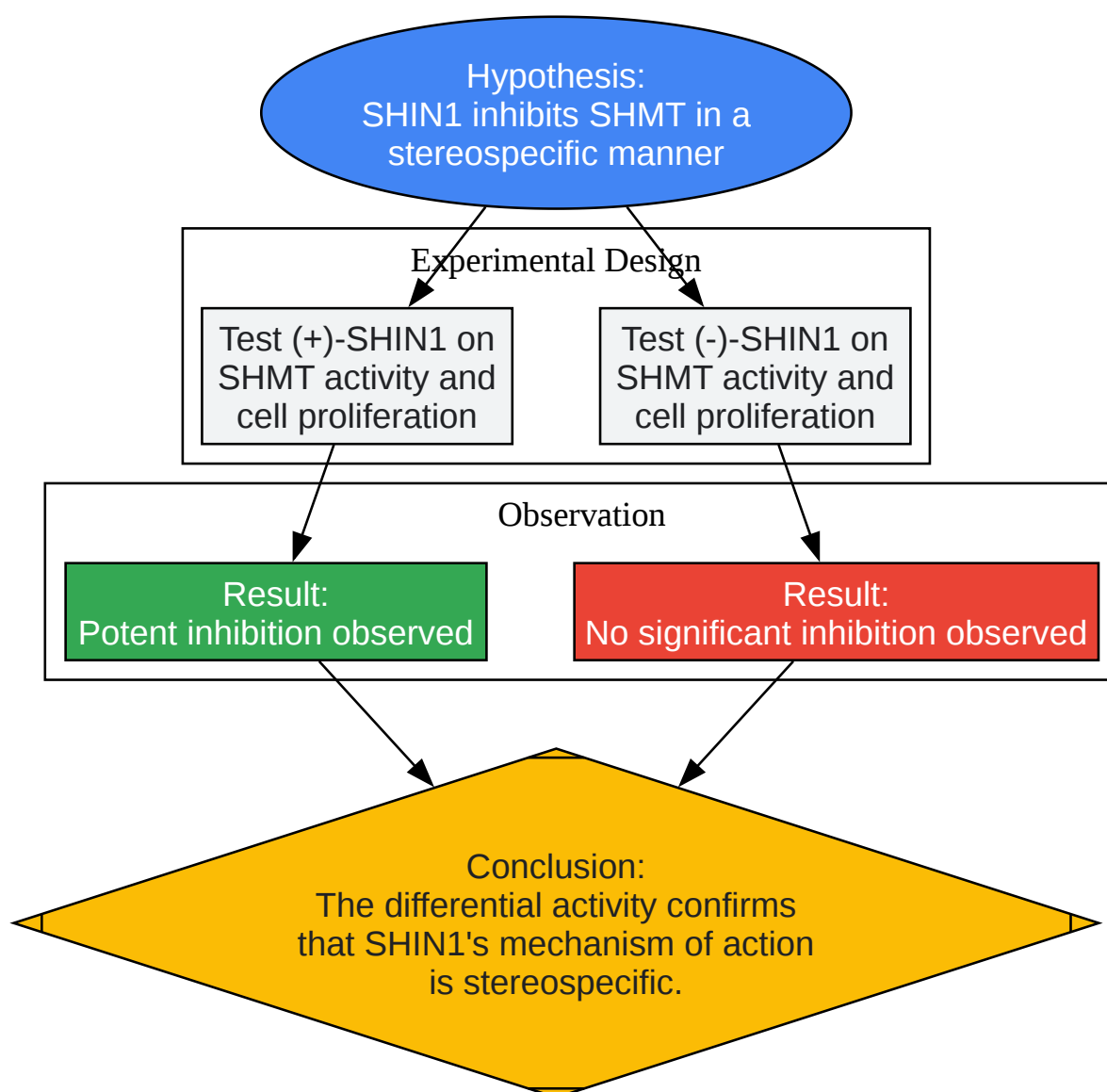
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Figure 1: Simplified pathway of one-carbon metabolism highlighting the roles of SHMT1 and SHMT2.



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Figure 2: Workflow to confirm the stereospecificity of SHMT inhibition using enantiomers.



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Figure 3: Logical diagram illustrating the role of **(-)-SHIN1** as a negative control.

In conclusion, the profound difference in biological activity between (+)-SHIN1 and **(-)-SHIN1** provides an excellent internal control for researchers studying the effects of SHMT inhibition. The use of **(-)-SHIN1** in parallel with its active counterpart allows for the unambiguous attribution of observed cellular and metabolic effects to the specific, stereoselective inhibition of SHMT, thereby strengthening the conclusions of any study. This guide provides the necessary data and protocols to effectively utilize this important chemical tool.

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